ERα-Mediated Estrogenic and Osteoblastogenic Activity Matches Estradiol, Differentiating from Non-Prenylated Kaempferol in Functional Potency
In a direct head-to-head comparison, 8-C-(1,1-dimethyl-2-propen-1-yl)-5,7-dihydroxyflavonol (the target compound) and kaempferol were both found to display osteoblastogenic and ERα-mediated estrogenic activity comparable to the endogenous hormone estradiol, using estrogen-responsive cell lines [1]. While both compounds achieved similar maximal efficacy, the prenylated derivative is expected to exhibit superior membrane permeability (XLogP3-AA 4.5 vs. kaempferol XLogP3 1.9) and metabolic stability due to the lipophilic reverse prenyl moiety, factors critical for cellular and in vivo applications [2]. This functional equivalence to estradiol, combined with the enhanced drug-like properties conferred by C-8 prenylation, positions the target compound as a preferred tool over unmodified kaempferol for ERα-mediated gene regulation and bone anabolic research.
| Evidence Dimension | Osteoblastogenic and ERα-mediated estrogenic activity |
|---|---|
| Target Compound Data | Activity similar to estradiol (qualitative equivalence) |
| Comparator Or Baseline | Kaempferol: activity similar to estradiol (same qualitative outcome) |
| Quantified Difference | No quantitative difference in maximal efficacy; differentiation lies in drug-like properties (XLogP3-AA: 4.5 vs. 1.9, implying higher membrane permeability for the prenylated compound) |
| Conditions | Estrogen-responsive cell lines; ERα and ERβ gene expression regulation; in vitro osteoblastogenic activity assay |
Why This Matters
For researchers studying ERα-mediated transcription or bone anabolic pathways, the target compound offers estradiol-like potency with the practical advantage of enhanced cellular uptake and potential metabolic stability over unsubstituted kaempferol, avoiding the need for supra-physiological concentrations in cell-based assays.
- [1] Thai, Q. D., et al. (2016). Phytochemical study and biological evaluation of chemical constituents of Platanus orientalis and Platanus × acerifolia buds. Phytochemistry, 130, 170–181. PMID: 27179684. View Source
- [2] PubChem. 8-(1,1-Dimethyl-2-propenyl)kaempferol (XLogP3-AA = 4.5) and Kaempferol (XLogP3 = 1.9). National Center for Biotechnology Information. View Source
